![molecular formula C9H12N2 B2884813 1-Butan-2-yl-3-ethynylpyrazole CAS No. 1354704-78-1](/img/structure/B2884813.png)
1-Butan-2-yl-3-ethynylpyrazole
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Description
1-Butan-2-yl-3-ethynylpyrazole is a pyrazole derivative . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in recent years . Pyrazoles are often synthesized using a variety of methods, including the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . In some cases, novel reactants and innovative reaction types are employed to achieve the desired pyrazole structure .Molecular Structure Analysis
The molecular structure of pyrazoles, including 1-Butan-2-yl-3-ethynylpyrazole, can be analyzed using various techniques . These include structural formula editors and 3D model viewers, which can convert a drawn molecule into a 3D model for detailed analysis . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis
Pyrazoles are known to participate in a variety of chemical reactions . Their reactivity can be influenced by factors such as tautomerism and the presence of various substituents . The specific reactions that 1-Butan-2-yl-3-ethynylpyrazole can participate in would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-Butan-2-yl-3-ethynylpyrazole can be influenced by factors such as its molecular structure and the presence of various functional groups . Techniques for analyzing these properties can include a variety of experimental methods, as well as computational approaches .Future Directions
The future directions in the study of pyrazole derivatives like 1-Butan-2-yl-3-ethynylpyrazole could involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthetic methods, the investigation of novel structures and properties, and the exploration of new applications in fields such as medicine and materials science .
properties
IUPAC Name |
1-butan-2-yl-3-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-8(3)11-7-6-9(5-2)10-11/h2,6-8H,4H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEHMORGWMGDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 66509396 |
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